

# X-ray Crystallography of 3-fluoro-N-phenylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

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This technical guide provides an in-depth overview of the X-ray crystallography of **3-fluoro-N-phenylbenzamide**, a molecule of interest in medicinal chemistry and materials science. This document outlines the structural characteristics, experimental procedures for its synthesis and crystal growth, and a summary of its crystallographic data. While direct access to the full crystallographic data for **3-fluoro-N-phenylbenzamide** (CSD Deposition Number 285374) is restricted, this guide leverages data from closely related structures to provide a comprehensive analysis.

## Molecular Structure and Properties

**3-fluoro-N-phenylbenzamide** (C<sub>13</sub>H<sub>10</sub>FNO) is a synthetic aromatic amide with a molecular weight of 215.22 g/mol <sup>[1]</sup>. Its structure features a central amide linkage between a 3-fluorobenzoyl group and a phenyl group. The fluorine substitution on the benzoyl ring is of particular interest as it can significantly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in drug design.

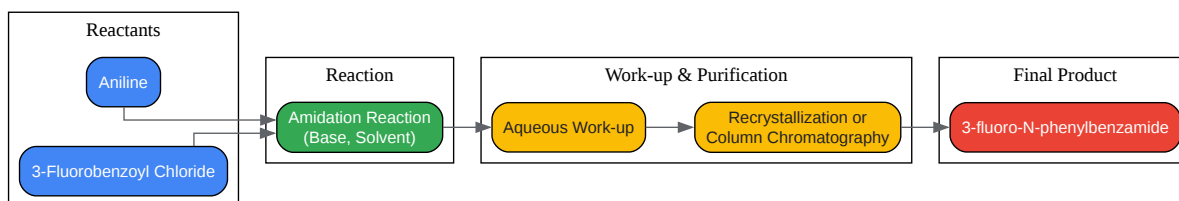
Key Molecular Information:

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>10</sub> FNO
Molecular Weight	215.22 g/mol [1]
IUPAC Name	3-fluoro-N-phenylbenzamide[1]
PubChem CID	242891[1]
CCDC Number	285374[1]

## Experimental Protocols

### Synthesis of 3-fluoro-N-phenylbenzamide

A plausible synthetic route for **3-fluoro-N-phenylbenzamide** involves the amidation of 3-fluorobenzoyl chloride with aniline. A generalized laboratory-scale procedure is provided below, based on standard organic synthesis methodologies.



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Caption: Synthetic workflow for **3-fluoro-N-phenylbenzamide**.

#### Detailed Methodology:

- **Reaction Setup:** To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine or pyridine (1.2 eq) is added. The mixture is cooled in an ice bath.

- Addition of Acyl Chloride: 3-Fluorobenzoyl chloride (1.1 eq) dissolved in the same solvent is added dropwise to the cooled reaction mixture with vigorous stirring.
- Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.
- Work-up: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **3-fluoro-N-phenylbenzamide**.

## Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A common method for growing crystals of small organic molecules is slow evaporation.

Detailed Methodology:

- Solvent Selection: The purified **3-fluoro-N-phenylbenzamide** is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is moderately soluble.
- Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment at a constant temperature.
- Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

## X-ray Crystallography Data

While the specific crystallographic data for **3-fluoro-N-phenylbenzamide** is not publicly detailed, data from the closely related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides valuable insights into the expected structural features.<sup>[2]</sup>

Representative Crystallographic Data (based on a related structure):

Parameter	Value (for 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide)
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	18.3849 (13)
b (Å)	7.7063 (6)
c (Å)	18.9921 (14)
β (°)	114.738 (3)
Volume (Å <sup>3</sup> )	2445.4 (3)
Z	8
Calculated Density (Mg/m <sup>3</sup> )	1.545
R-factor (%)	4.3

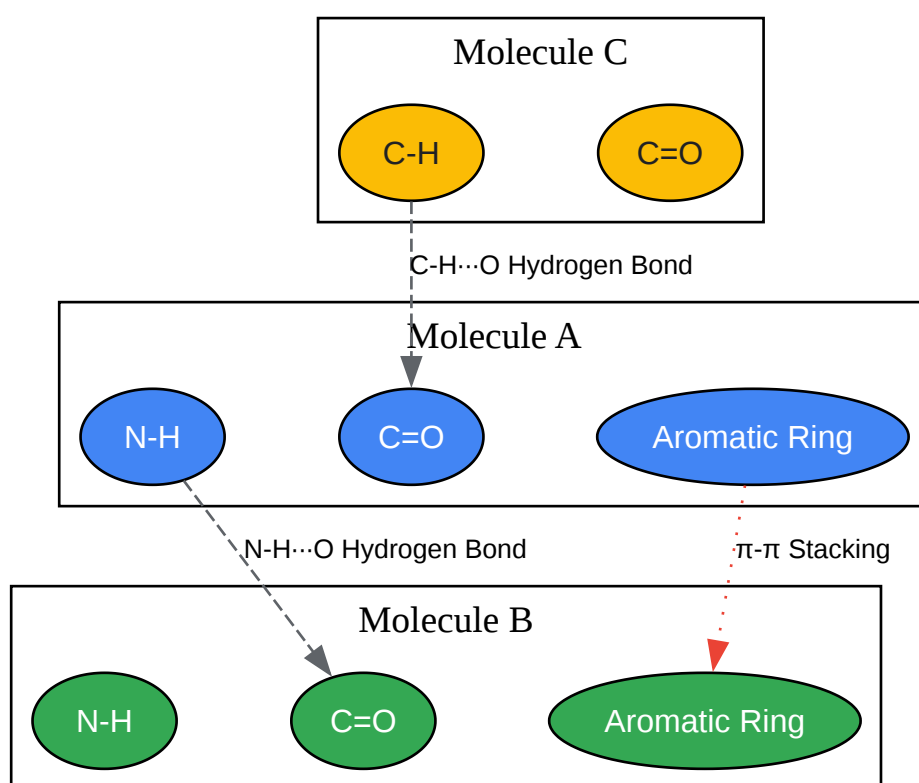
Note: This data is for a related compound and should be considered as an illustrative example.<sup>[2]</sup>

Key Structural Features:

The crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals two independent molecules in the asymmetric unit.<sup>[2]</sup> The dihedral angles between the two aromatic rings in these molecules are 43.94(8)° and 55.66(7)°.<sup>[2]</sup> It is anticipated that **3-fluoro-N-phenylbenzamide** will exhibit a similar non-planar conformation.

## Intermolecular Interactions and Crystal Packing

The crystal packing of N-phenylbenzamides is often dominated by hydrogen bonding and other non-covalent interactions. In the case of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the molecules are linked by N—H···O hydrogen bonds, forming chains.[2][3] These chains are further interconnected by C—H···O hydrogen bonds, resulting in the formation of layers.[2][3] It is highly probable that **3-fluoro-N-phenylbenzamide** will exhibit similar intermolecular interactions, leading to a stable, well-ordered crystal lattice.



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Caption: Potential intermolecular interactions in **3-fluoro-N-phenylbenzamide**.

## Relevance to Drug Development

While specific biological data for **3-fluoro-N-phenylbenzamide** is not readily available, the N-phenylbenzamide scaffold is present in numerous compounds with diverse biological activities, including antiviral and antiparasitic properties. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. Therefore, understanding the precise three-dimensional structure of **3-fluoro-N-phenylbenzamide** is crucial for structure-

activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. The detailed crystallographic data can inform computational modeling and docking studies to predict potential biological targets and guide further synthetic modifications.

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## References

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